N'-hydroxy-2,5-dimethoxybenzenecarboximidamide
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Overview
Description
N’-hydroxy-2,5-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O3 It is known for its unique structure, which includes a hydroxy group, two methoxy groups, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,5-dimethoxybenzenecarboximidamide typically involves the reaction of 2,5-dimethoxybenzoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2,5-dimethoxybenzenecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,5-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
N’-hydroxy-2,5-dimethoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2,5-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s electronic properties. The carboximidamide group can form interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2,4-dimethoxybenzenecarboximidamide
- N’-hydroxy-3,5-dimethoxybenzenecarboximidamide
- N’-hydroxy-2,6-dimethoxybenzenecarboximidamide
Uniqueness
N’-hydroxy-2,5-dimethoxybenzenecarboximidamide is unique due to the specific positioning of the methoxy groups on the benzene ring This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers
Properties
IUPAC Name |
N'-hydroxy-2,5-dimethoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMNPGOKYSNXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384514 |
Source
|
Record name | N'-hydroxy-2,5-dimethoxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90207-31-1 |
Source
|
Record name | N'-hydroxy-2,5-dimethoxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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